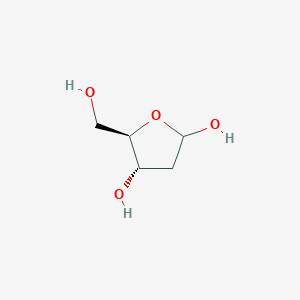

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

Description

Structural Context and Stereochemical Characterization of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol

The structure of this compound is defined by a five-membered oxolane (tetrahydrofuran) ring. The designation "(4S,5R)" specifies the absolute configuration at two of the stereocenters within this ring. At carbon position 4, the hydroxyl group is oriented in the 'S' configuration, while at carbon position 5, the hydroxymethyl group has an 'R' configuration. This precise spatial arrangement of its functional groups—two hydroxyl groups and a hydroxymethyl group—is critical to its chemical reactivity and its ability to serve as a precursor in stereospecific syntheses.

The furanose form of a sugar exists in equilibrium with its open-chain aldehyde form. In the case of 2-deoxy-D-ribose, the cyclization involves the aldehyde group at C1 and the hydroxyl group at C4, forming the five-membered oxolane ring. This cyclization creates a new stereocenter at C1 (the anomeric carbon), which can exist in either the α or β configuration. The IUPAC name this compound does not specify the anomeric configuration at C2 (equivalent to C1 in the open chain), and thus can refer to a mixture of anomers.

Table 1: Key Structural Features of this compound

| Feature | Description |

| Core Structure | Oxolane (Tetrahydrofuran) Ring |

| Functional Groups | Two hydroxyl (-OH) groups, one hydroxymethyl (-CH2OH) group |

| Stereochemistry | (4S,5R) configuration at positions C4 and C5 |

| Molecular Formula | C5H10O4 |

| Molecular Weight | 134.13 g/mol |

Nomenclature and Relationship to 2-Deoxy-D-ribofuranose

The systematic IUPAC name, this compound, provides an unambiguous description of the molecule's structure. However, in the context of carbohydrate chemistry, it is more commonly referred to by its semi-systematic name, 2-deoxy-D-ribofuranose. madridge.org The "2-deoxy" prefix indicates the absence of a hydroxyl group at the C2 position, a defining feature of the sugar component of DNA. "D-ribo" specifies the relative configuration of the stereocenters, and "furanose" denotes the five-membered ring form.

The compound this compound is, therefore, a specific stereoisomer of 2-deoxy-D-ribofuranose. It is important to note that other stereoisomers exist, such as (2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol and (2R,4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, which correspond to the different anomers (α and β) of 2-deoxy-D-ribofuranose. oup.comresearchgate.net The relationship between these names is crucial for understanding the literature, as different naming conventions may be used to describe the same fundamental structure.

Historical Development of Synthetic and Reactivity Studies on Deoxyfuranosides

The study of deoxyfuranosides, the class of compounds to which this compound belongs, has a rich history intertwined with the development of nucleic acid chemistry. Early synthetic efforts in the mid-20th century focused on preparing 2'-deoxynucleosides, the building blocks of DNA. These initial methods often involved the use of highly reactive and unstable 2-deoxyglycosyl halides, such as glycosyl bromides. nih.gov These reactions, typically carried out under Koenigs-Knorr conditions with silver salts as promoters, were pivotal but often lacked stereocontrol, leading to mixtures of anomers. nih.gov

The 1980s saw significant advancements with the introduction of new methods that offered better control over the stereochemical outcome of glycosylation reactions. The development of thioglycosides as stable and versatile glycosyl donors was a major breakthrough. nih.gov These compounds could be activated under mild conditions, allowing for more selective bond formation. nih.gov

More recent developments have focused on highly stereoselective methods for the synthesis of 2-deoxy-D-ribofuranosides. oup.com This includes the use of directing groups on the sugar backbone to influence the approach of the incoming nucleophile, as well as the development of novel activators and reaction conditions. oup.com Furthermore, biocatalytic approaches, utilizing enzymes such as deoxyribose-5-phosphate aldolase (B8822740) (DERA), have emerged as powerful tools for the stereoselective synthesis of deoxyribose derivatives and their subsequent incorporation into nucleosides. nih.govacs.org These enzymatic methods offer high stereocontrol and are often performed under environmentally benign conditions. nih.govacs.org

Significance in the Chemical Synthesis of Biologically Relevant Molecules

2-Deoxy-D-ribose and its derivatives, including this compound, are indispensable starting materials for the synthesis of a vast number of biologically active molecules. Their primary application lies in the production of nucleoside analogues, which are compounds that mimic natural nucleosides and can interfere with biological processes, often leading to therapeutic effects.

These synthetic nucleosides are a cornerstone of antiviral and anticancer chemotherapy. By modifying the sugar moiety or the nucleobase, chemists can create molecules that are selectively recognized by viral or cancer cell enzymes, leading to the inhibition of DNA replication and cell proliferation. For instance, 2-deoxy-D-ribose is a key precursor for the synthesis of various antiviral agents used to treat infections caused by viruses such as herpes simplex virus (HSV), human immunodeficiency virus (HIV), and hepatitis C virus (HCV). mdpi.comnih.govnih.gov

The stereochemistry of the deoxyribose unit is critical for the biological activity of these nucleoside analogues. Therefore, synthetic routes that employ chiral precursors like 2-deoxy-D-ribose derivatives are essential for producing enantiomerically pure drugs. The development of stereoselective glycosylation methods has been a major focus of research in this area, enabling the efficient synthesis of the desired β-anomers, which are typically the biologically active forms. researchgate.net

Beyond antiviral and anticancer agents, deoxyfuranosides are also used in the synthesis of modified oligonucleotides for therapeutic and diagnostic applications. These synthetic DNA or RNA fragments can be designed to bind to specific gene sequences, thereby modulating gene expression. The incorporation of modified deoxyribose units can enhance the stability, cellular uptake, and binding affinity of these oligonucleotides. nih.govacs.org

Table 2: Examples of Biologically Relevant Molecules Synthesized from Deoxyribose Derivatives

| Class of Molecule | Therapeutic Area | Role of Deoxyribose Derivative |

| Nucleoside Analogues | Antiviral (HIV, HCV, HSV) | Core scaffold for the molecule |

| Nucleoside Analogues | Anticancer | Mimics natural nucleosides to inhibit DNA synthesis |

| Modified Oligonucleotides | Gene Therapy, Diagnostics | Provides the backbone structure with enhanced properties |

| Carbocyclic Nucleosides | Antiviral | The furanose ring is replaced by a carbocycle, often synthesized from deoxyribose-derived precursors |

Structure

3D Structure

Properties

IUPAC Name |

(4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-PYHARJCCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC1O)CO)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1831121-84-6 | |

| Record name | (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Strategies for 4s,5r 5 Hydroxymethyl Oxolane 2,4 Diol and Its Precursors

Chemo-Enzymatic Approaches to Stereocontrol in Deoxyribofuranose Synthesis

The integration of enzymatic transformations with chemical synthesis offers powerful tools for achieving high stereoselectivity in the preparation of complex molecules like (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol. These chemo-enzymatic routes leverage the inherent chirality and specificity of enzymes to overcome limitations of purely chemical methods.

Application of Specific Enzymes in Oxolane Ring Formation

While direct enzymatic formation of the oxolane ring of 2-deoxy-L-ribose is not a common industrial process, enzymes play a crucial role in the synthesis of key precursors, thereby dictating the final stereochemistry of the furanose ring. Aldolases, for instance, are instrumental in the stereoselective formation of carbon-carbon bonds, which is a fundamental step in building the carbon backbone of the sugar.

Directed evolution has been employed to optimize Escherichia coli 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA) for industrial applications. This enzyme catalyzes a tandem-aldol reaction and has been engineered to improve its affinity for non-natural substrates and its stability under process conditions, which is critical for the synthesis of chiral precursors for complex molecules. nih.gov

Furthermore, the enzymatic synthesis of 2-deoxy-α-D-ribose 1-phosphate, an important intermediate, has been achieved through the phosphorolysis of 7-methylguanosine (B147621) using purine (B94841) nucleoside phosphorylase. This method provides near-quantitative yields of the α-anomer, which is a key precursor for various nucleosides. nih.gov While this example focuses on the D-enantiomer, similar enzymatic strategies can be envisioned for the synthesis of the L-enantiomer by employing enzymes with the appropriate stereoselectivity or by using L-sugars as starting materials.

Biocatalytic Modifications for Enantioselective Access

Biocatalytic kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds. This technique utilizes enzymes that selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted, enantiopure substrate or the enantiopure product.

For instance, a biocatalytic kinetic resolution of dibenzylbutyrolactones has been achieved using a 2-oxoglutarate-dependent dioxygenase. nih.govresearchgate.net This enzyme selectively transforms one enantiomer, enabling the isolation of the other in high enantiomeric purity. Such approaches can be applied to precursors of this compound to ensure the correct stereochemistry early in the synthetic sequence. The table below illustrates the effectiveness of such a resolution.

| Substrate | Enzyme | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (%) |

|---|---|---|---|

| rac-Dibenzylbutyrolactone | 2-Oxoglutarate-dependent dioxygenase | ~50 | >99 |

Regioselective and Stereoselective Chemical Synthesis Routes to this compound

Purely chemical methods remain a cornerstone of carbohydrate synthesis, offering versatility and scalability. The synthesis of this compound requires precise control over both regioselectivity and stereoselectivity, particularly at the anomeric center and in the strategic use of protecting groups.

Strategies for Anomeric Control in Furanose Synthesis

Controlling the stereochemistry at the anomeric carbon (C-1) is a persistent challenge in glycosylation chemistry. The formation of either the α- or β-anomer is influenced by various factors, including the nature of the glycosyl donor, the acceptor, the promoter, and the solvent.

For 2-deoxy sugars, the absence of a participating group at C-2 often leads to a mixture of anomers. However, strategies have been developed to achieve high stereoselectivity. Anomeric O-alkylation of 2-deoxy sugar-derived anomeric alkoxides has been shown to produce 2-deoxy-β-glycosides with high stereospecificity. This method has been successfully applied using secondary triflates as electrophiles, where a free hydroxyl group at C-3 was found to be crucial for efficient reaction. d-nb.info

Machine learning models have also been developed to predict the anomeric selectivity of glycosylation reactions, offering a powerful tool to guide synthetic planning. ucla.edu These models analyze various reaction parameters to predict the major anomeric product, aiding in the selection of optimal conditions for achieving the desired stereochemical outcome.

Protecting Group Manipulation and Deprotection Methodologies

The judicious choice and manipulation of protecting groups are paramount in carbohydrate synthesis to mask reactive hydroxyl groups and to influence the stereochemical outcome of reactions. nih.gov In the synthesis of 2-deoxy-L-ribose, protecting groups are crucial for directing reactions to specific positions and for controlling the conformation of the sugar ring.

A common strategy involves the use of acyl or silyl (B83357) protecting groups. For example, a synthesis of 2-deoxy-L-ribose from L-arabinose utilizes a cyclic monothio ortho ester intermediate with benzoate (B1203000) protecting groups. ucla.edu The subsequent deprotection to yield the final product is typically achieved in nearly quantitative yield.

The removal of these protecting groups must be carefully planned to avoid unwanted side reactions or migration of the protecting groups. The table below outlines common protecting groups used in deoxyribose synthesis and their typical deprotection conditions.

| Protecting Group | Abbreviation | Deprotection Reagents | Conditions |

|---|---|---|---|

| Benzoyl | Bz | Sodium methoxide (B1231860) in methanol | Basic |

| Acetyl | Ac | Ammonia in methanol | Basic |

| tert-Butyldimethylsilyl | TBDMS | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | Fluoride source |

| Trityl | Tr | Mild acid (e.g., 80% acetic acid) | Acidic |

A four-step synthesis of 2-deoxy-L-ribose from 2-deoxy-D-ribose involves protection of the aldehyde, activation of the 3- and 4-hydroxyl groups, inversion of their stereochemistry, and a final deprotection step. google.com This highlights the intricate protecting group manipulations required to achieve the desired stereoisomer.

Control of Impurities and Pyranose Contamination in Deoxyribofuranose Production

In solution, 2-deoxyribose exists in a complex equilibrium between the open-chain aldehyde form and the five-membered furanose and six-membered pyranose ring structures. researchgate.net For applications where the furanose form is required, such as in the synthesis of nucleosides, controlling the formation of the thermodynamically more stable pyranose form is critical.

The ratio of furanose to pyranose can be influenced by solvent, temperature, and the presence of substituents. stackexchange.com Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are essential for quantifying the different forms in solution. researchgate.netnih.govnih.gov 1H NMR spectroscopy, for example, allows for the identification and quantification of the different anomers of both the furanose and pyranose forms based on their distinct chemical shifts and coupling constants. researchgate.net

Strategies to enrich the furanose form often involve derivatization. For instance, the synthesis of nucleosides typically proceeds via the furanose form, as the reaction conditions and the attachment of the nucleobase at the anomeric carbon favor this ring size. The formation of 5-Phosphoribosyl-1-pyrophosphate, a precursor in nucleotide biosynthesis, is believed to favor the furanose form due to steric interactions of the C5 phosphate (B84403) group. stackexchange.com

The following table presents typical equilibrium distributions of D-ribose anomers in aqueous solution, highlighting the predominance of the pyranose form under standard conditions. While specific data for 2-deoxy-L-ribose is less common, the general principles of equilibrium apply.

| Anomeric Form | Percentage in D2O at 31 °C |

|---|---|

| α-pyranose | 21.5% |

| β-pyranose | 58.5% |

| α-furanose | 6.5% |

| β-furanose | 13.5% |

Data for D-ribose, illustrating the general equilibrium trend.

To minimize pyranose contamination in synthetic preparations targeting the furanose form, reactions are often carried out under kinetic control, where the faster-forming furanoside is trapped before equilibration to the more stable pyranoside can occur.

Report: Inaccessible Information on Novel Catalyst Systems for the Synthesis of this compound

The performed searches aimed to uncover data on catalyst compositions, reaction conditions, yields, and selectivity pertinent to the stereospecific synthesis of this molecule. However, the search results were limited to vendor product listings and general information, without providing the scientific depth required to elaborate on advanced catalytic strategies. The available literature extensively covers the synthesis of related furan-based compounds, but lacks specific details for the requested stereoisomer.

Consequently, it is not possible to provide an article on "Novel Catalyst Systems for the Synthesis of this compound" or to generate the requested data tables, as the foundational research findings appear to be unavailable in the public domain.

Comprehensive Analysis of Chemical Transformations of 4s,5r 5 Hydroxymethyl Oxolane 2,4 Diol

Selective Functionalization of Hydroxyl Groups in the Oxolane Ring

The selective functionalization of the three distinct hydroxyl groups in 2-deoxy-D-ribose is a foundational challenge in carbohydrate chemistry. The inherent differences in the reactivity of the primary (C5-OH) versus the secondary (C3-OH and C4-OH) hydroxyls provide a basis for regioselectivity. rsc.org

Achieving regioselectivity in esterification and etherification reactions is crucial for synthesizing complex derivatives. The primary hydroxyl group at the C5 position is sterically less hindered and generally more nucleophilic than the secondary hydroxyls at C3 and C4, allowing for its selective functionalization under controlled conditions. rsc.org

Strategies for selective functionalization often involve the use of protecting groups. For instance, the anomeric hydroxyl can be protected by forming an acetal, after which the remaining hydroxyl groups can be differentiated. google.com One-pot procedures involving temporary protection, for example using silyl (B83357) ethers, have been developed to streamline the synthesis of specific building blocks.

Boronic esters can be used for the temporary protection of diols, enabling regioselective reactions at other positions. nih.gov In the context of ribonucleosides, this strategy allows for the selective O-glycosylation of the 5'-hydroxyl group. nih.gov Furthermore, specific hydroxyl groups can be "activated" for subsequent reactions by converting them into better leaving groups, such as organic sulfonates (e.g., tosylates or mesylates), a form of esterification. google.com

Table 1: Examples of Reagents for Regioselective Functionalization

| Target Hydroxyl(s) | Reaction Type | Reagent Example | Purpose |

| C5-OH | Etherification | Trityl chloride (TrCl) | Protection of the primary hydroxyl |

| C3-OH, C4-OH | Esterification | p-Toluenesulfonyl chloride (TsCl) | Activation for subsequent reactions |

| C3-OH, C4-OH | Protection | Boronic Acids | Temporary protection of diols |

| C2-OH (Anomeric) | Acetal Formation | Alcohols (e.g., Methanol) + Acid | Protection of the anomeric center |

The formation of the glycosidic bond at the anomeric center (C2) is a pivotal reaction. The stereochemical outcome—either α or β—is critical, particularly in the synthesis of nucleosides and other bioactive compounds. The synthesis of 2-deoxy-β-glycosides is especially challenging due to the absence of a participating group at the C3 position, which in other sugars helps direct the stereochemistry.

Several methods have been developed to achieve high β-selectivity:

Anomeric O-alkylation: Treatment of the 2-deoxy lactol with a base like sodium hydride, followed by the addition of an electrophile, can lead to the formation of 2-deoxy-β-glycosides with high yield and selectivity. mdpi.com

Catalyst-Driven Reactions: Various catalysts can activate glycosyl donors for β-selective glycosylation. These include macrocyclic bis-thioureas that activate glycosyl chlorides for nucleophilic displacement. mdpi.com Borinate catalysts have also been used to regioselectively glycosylate diols and triols using 2-deoxy sugar chloride donors. mdpi.com

Use of Specific Glycosyl Donors: Glycosyl bromides are among the oldest 2-deoxy-sugar donors used in glycosylation reactions. mdpi.com The instability of some donors, like 2-deoxy glycosyl chlorides, requires their in situ generation before reaction with a nucleophile. mdpi.com

Table 2: Methods for Stereospecific β-Glycosylation of 2-Deoxy-D-Ribose

| Method | Glycosyl Donor | Promoter/Catalyst | Key Feature |

| Anomeric O-alkylation | 2-Deoxy-1-lactol | Sodium Hydride (NaH) | High β-selectivity under kinetic control. mdpi.com |

| Catalytic Glycosylation | Glycosyl Chlorides | Macrocyclic bis-thiourea | Catalyst coordinates with chloride, weakening the C-Cl bond for displacement. mdpi.com |

| Catalytic Glycosylation | Glycosyl Chlorides | Borinate catalyst, Ag₂O | Achieves regioselectivity with diol and triol acceptors. mdpi.com |

Oxidation Reactions of (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol and its Derivatives

The oxidation of 2-deoxy-D-ribose can target either the aldehyde group in its open-chain form or the primary alcohol at C5. These reactions are fundamental to its biological catabolism and are used synthetically to produce valuable derivatives.

The aldehyde functional group of the open-chain form of 2-deoxy-D-ribose can be readily oxidized to a carboxylic acid.

To Aldonic Acids: Mild oxidizing agents convert the aldehyde group to a carboxylic acid, forming the corresponding aldonic acid.

To Aldaric Acids: Stronger oxidizing agents, such as nitric acid, oxidize both the aldehyde at C2 and the primary alcohol at C5 to form a dicarboxylic acid, known as an aldaric acid.

In biological systems, enzymatic pathways catalyze the oxidation of 2-deoxy-D-ribose. For example, some bacteria utilize a pathway where deoxyribose is first oxidized to deoxyribonate (the aldonic acid). rsc.org

Table 3: Oxidation Products of 2-Deoxy-D-Ribose

| Reagent/Condition | Oxidized Group(s) | Product Class | Specific Product Example |

| Mild Oxidizing Agent | C2-Aldehyde | Aldonic Acid | 2-Deoxy-D-ribonic acid |

| Strong Oxidizing Agent (e.g., Nitric Acid) | C2-Aldehyde & C5-Alcohol | Aldaric Acid | 2-Deoxy-D-ribaric acid |

| Enzymatic (in bacteria) | C2-Aldehyde | Aldonic Acid | 2-Deoxy-D-ribonate |

The oxidation of 2-deoxy-D-ribose is implicated in cellular damage through mechanisms involving oxidative stress. High concentrations of 2-deoxy-D-ribose can induce apoptosis (programmed cell death) in various cell types. nih.gov This process is linked to the generation of reactive oxygen species (ROS) and the depletion of intracellular reduced glutathione (B108866) (GSH), a key antioxidant. nih.gov

The mechanism of cytotoxicity involves:

Glutathione Depletion: 2-deoxy-D-ribose has been shown to reduce cellular levels of GSH. nih.gov This depletion compromises the cell's ability to detoxify ROS.

ROS Overproduction: The reduction in antioxidant capacity allows for the accumulation of ROS, leading to damage of lipids, proteins, and DNA.

Apoptosis Induction: The resulting state of severe oxidative stress triggers apoptotic pathways, leading to cell death.

In certain bacterial metabolic pathways, the oxidation of deoxyribose is a controlled, multi-step enzymatic process. It can involve oxidation to deoxyribonate, followed by further oxidation to a keto-derivative (ketodeoxyribonate), and subsequent cleavage into smaller metabolic intermediates. rsc.org

Reduction Reactions and their Stereochemical Outcomes

The primary reduction reaction for 2-deoxy-D-ribose involves the conversion of its open-chain aldehyde group into a primary alcohol, yielding the corresponding sugar alcohol, 2-deoxy-D-ribitol.

This transformation is typically achieved using hydride-reducing agents, with sodium borohydride (B1222165) (NaBH₄) being the most common. google.comnih.gov The reduction of the carbonyl group involves a change in the hybridization of the carbon atom from sp² (trigonal planar) to sp³ (tetrahedral), creating a new stereocenter at C2. libretexts.org

The stereochemical outcome of the reduction depends on the accessibility of the two faces (re and si) of the planar carbonyl group to the incoming hydride nucleophile. libretexts.org

In Achiral Environments: For an acyclic aldehyde like the open-chain form of 2-deoxy-D-ribose, attack from either face is generally possible. However, the existing stereocenters in the molecule (at C4 and C5) create a chiral environment that can influence the trajectory of the hydride attack, leading to a diastereomeric mixture of products where one may be favored.

Chelation Control: The presence of nearby hydroxyl groups can lead to chelation with certain reagents, directing the hydride delivery from a specific face. The addition of Lewis acids like cerium(III) chloride (in a Luche reduction) can alter the stereoselectivity of NaBH₄ reductions by coordinating with oxygen atoms, thereby influencing the steric environment around the carbonyl. scielo.brresearchgate.net

Bulky Reagents: The use of sterically hindered reducing agents, such as L-Selectride (lithium tri-sec-butylborohydride), can also provide high levels of stereocontrol, as seen in the reduction of lactone derivatives of 2-deoxy-D-ribose. rsc.org

The product of the reduction of 2-deoxy-D-ribose is 2-deoxy-D-ribitol, an acyclic polyol.

Table 4: Reduction of 2-Deoxy-D-Ribose Carbonyl Group

| Reagent | Substrate Form | Product | Key Stereochemical Factor |

| Sodium Borohydride (NaBH₄) | Open-chain aldehyde | 2-Deoxy-D-ribitol | Substrate control (Felkin-Anh model) |

| NaBH₄ / Cerium(III) chloride (Luche Reduction) | Open-chain aldehyde | 2-Deoxy-D-ribitol | Chelation control can alter diastereoselectivity. scielo.brresearchgate.net |

| L-Selectride | Lactone derivative | Diol | Steric hindrance from the bulky reagent. rsc.org |

Selective Reduction of Carbonyl Precursors

The synthesis of this compound often proceeds via the selective reduction of a carbonyl precursor, most notably 2-deoxy-D-ribono-1,4-lactone. This lactone, a cyclic ester, possesses a carbonyl group at the C1 position which can be selectively reduced to the corresponding lactol (a cyclic hemiacetal), which is the furanose form of 2-deoxy-D-ribose.

The choice of reducing agent is critical to achieving high selectivity and yield. The reduction must be sufficiently mild to prevent over-reduction to the corresponding diol. A key example of such a selective transformation involves the use of hydride reagents. For instance, the reduction of protected 2-deoxy-D-ribono-1,4-lactone derivatives has been effectively carried out to yield the desired lactol.

One notable method employs L-Selectride® (lithium tri-sec-butylborohydride) for the reduction of 2-deoxy-3,5-O-(1,1,3,3-tetraisopropyldisiloxan-1,3-diyl)-D-ribono-1,4-lactone. nih.gov This bulky hydride reagent allows for controlled delivery of a hydride ion to the carbonyl carbon, effectively yielding the desired lactol without further reduction. nih.gov The use of protecting groups, such as the tetraisopropyldisiloxane-1,3-diyl group, on the hydroxyl moieties at C3 and C5 is crucial to prevent side reactions and to enhance the solubility of the substrate in organic solvents.

Hydride Reagent Specificity in Deoxyribofuranose Chemistry

The stereochemical outcome of the reduction of carbonyl precursors to 2-deoxyribofuranose derivatives is highly dependent on the nature of the hydride reagent used. The steric bulk and reactivity of the hydride donor influence the facial selectivity of the hydride attack on the carbonyl group, leading to different diastereomeric ratios of the resulting anomeric hydroxyl group (at C1).

Commonly employed hydride reagents in organic synthesis include sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and diisobutylaluminum hydride (DIBAL-H). quora.comyoutube.com While all are capable of reducing carbonyls, their reactivity and steric profiles differ significantly, impacting the stereoselectivity of the reduction. quora.comyoutube.com

Sodium Borohydride (NaBH₄): A relatively mild reducing agent, NaBH₄ is selective for aldehydes and ketones and is generally less reactive towards esters and lactones. youtube.com Its use in the reduction of 2-deoxy-D-ribonolactone would likely require harsher conditions or catalytic activation. The stereoselectivity is often influenced by the solvent and temperature.

Lithium Aluminum Hydride (LiAlH₄): A much stronger reducing agent than NaBH₄, LiAlH₄ can reduce a wide range of carbonyl compounds, including esters and lactones. youtube.com However, its high reactivity can lead to over-reduction if not carefully controlled. The stereoselectivity is often high but can be difficult to predict without experimental data for the specific substrate.

Diisobutylaluminum Hydride (DIBAL-H): This reagent is known for its ability to selectively reduce esters and lactones to aldehydes and lactols, respectively, at low temperatures. masterorganicchemistry.comdavuniversity.org Its bulky nature can lead to high diastereoselectivity in hydride delivery.

L-Selectride®: As mentioned previously, this is a very bulky and selective hydride reagent. Its steric hindrance often leads to attack from the less hindered face of the carbonyl, resulting in high stereocontrol. nih.gov

The following table summarizes the general reactivity and selectivity of these common hydride reagents.

| Hydride Reagent | Abbreviation | Relative Reactivity | Selectivity for Lactone Reduction to Lactol |

| Sodium Borohydride | NaBH₄ | Mild | Low to moderate |

| Lithium Aluminum Hydride | LiAlH₄ | Strong | Moderate to high (risk of over-reduction) |

| Diisobutylaluminum Hydride | DIBAL-H | Moderate | High (at low temperatures) |

| Lithium tri-sec-butylborohydride | L-Selectride® | Moderate | High (sterically controlled) |

Nucleophilic and Electrophilic Substitution Reactions on the Oxolane Scaffold

The oxolane ring of this compound and its derivatives provides a scaffold for a variety of substitution reactions. The hydroxyl groups, particularly the primary hydroxyl of the hydroxymethyl moiety, are key sites for such transformations.

Reactions at the Hydroxymethyl Moiety

The C5 hydroxymethyl group is a primary alcohol and therefore the most sterically accessible hydroxyl group in the molecule. This makes it a prime target for selective nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution:

To facilitate nucleophilic substitution, the hydroxyl group must first be converted into a good leaving group. This is typically achieved by tosylation (formation of a p-toluenesulfonate ester) or mesylation (formation of a methanesulfonate (B1217627) ester). Once activated, the C5 position is susceptible to attack by a wide range of nucleophiles.

Halogenation: Reaction with a halide source, such as sodium iodide in acetone, can displace the tosylate or mesylate group to introduce a halogen atom.

Azide (B81097) Introduction: Sodium azide is a common nucleophile used to introduce the azido (B1232118) group, which can be subsequently reduced to an amine.

Cyanide Displacement: Introduction of a cyano group can be achieved using a cyanide salt, which extends the carbon chain and provides a versatile functional group for further transformations.

Electrophilic Substitution (Protection):

The hydroxyl group itself can act as a nucleophile, reacting with various electrophiles. These reactions are commonly used to protect the hydroxymethyl group during transformations at other positions of the molecule.

Silylation: Reaction with silyl halides, such as tert-butyldimethylsilyl chloride (TBDMSCl) or triisopropylsilyl chloride (TIPSCl), in the presence of a base like imidazole, affords the corresponding silyl ethers.

Acylation: Esterification with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) leads to the formation of esters, such as acetates or benzoates.

Tritylation: The bulky trityl group (triphenylmethyl) can be selectively introduced at the primary hydroxyl group by reaction with trityl chloride in pyridine.

The following table provides examples of common substitution reactions at the hydroxymethyl moiety.

| Reaction Type | Reagent(s) | Product Functional Group |

| Tosylation | p-Toluenesulfonyl chloride, Pyridine | Tosylate |

| Iodination (from Tosylate) | Sodium iodide, Acetone | Iodo |

| Azidation (from Tosylate) | Sodium azide, DMF | Azido |

| Silylation | TBDMSCl, Imidazole | Silyl ether |

| Benzoylation | Benzoyl chloride, Pyridine | Benzoate (B1203000) ester |

Ring Transformations and Rearrangements

The oxolane scaffold of 2-deoxy-D-ribose can undergo a variety of transformations and rearrangements, leading to the formation of different ring systems or acyclic compounds. These reactions often involve the anomeric carbon or cleavage of the C-O bonds within the ring.

One significant transformation is the synthesis of C-nucleosides, where the anomeric hydroxyl group is replaced by a carbon-carbon bond to a heterocyclic base. nih.gov This transformation fundamentally alters the glycosidic linkage and can lead to compounds with interesting biological activities. The synthesis of 2-amino-5-(2-deoxy-β-D-ribofuranosyl)pyridine from a protected 2-deoxy-D-ribose derivative is an example of such a transformation. nih.gov

Another important rearrangement is the formation of anhydro sugars. For instance, under certain conditions, intramolecular nucleophilic attack from one of the hydroxyl groups can displace a leaving group at another position on the ring, leading to the formation of a new anhydro bridge. An example of a related transformation is the preparation of 2,5-anhydro-D-mannitol from D-glucosamine, which involves a deamination and reduction process that results in the formation of a furanoid ring system. prepchem.com While not a direct rearrangement of 2-deoxy-D-ribose, this illustrates the types of intramolecular cyclizations that are possible within sugar chemistry, leading to significant structural reorganization.

The following table highlights some examples of ring transformations and rearrangements.

| Transformation Type | Starting Material (Derivative) | Key Reagents/Conditions | Product Type |

| C-Glycosylation | Protected 2-deoxy-D-ribofuranose | Organometallic reagents | C-Nucleoside |

| Anhydro Sugar Formation | Suitably activated 2-deoxy-D-ribose derivative | Intramolecular cyclization | Bicyclic ether |

Strategic Utility of 4s,5r 5 Hydroxymethyl Oxolane 2,4 Diol As a Chiral Building Block in Complex Chemical Synthesis

Construction of Modified Deoxyribonucleosides and Nucleotides

The synthesis of modified deoxyribonucleosides and their corresponding nucleotides is a field of immense importance in medicinal chemistry, with applications ranging from antiviral and anticancer therapies to the development of molecular probes. researchgate.netnih.gov (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol serves as the foundational scaffold for these synthetic endeavors, allowing for systematic modifications that can enhance therapeutic efficacy, improve metabolic stability, or probe biological mechanisms. nih.govmadridge.org

A critical step in the synthesis of any nucleoside is the stereoselective formation of the N-glycosidic bond between the anomeric carbon (C1') of the deoxyribose sugar and a nitrogen atom of a heterocyclic base (purine or pyrimidine). researchgate.net The inherent chirality of this compound is pivotal in directing the stereochemical outcome of this coupling reaction. Various synthetic strategies have been developed to control the anomeric configuration, with the β-anomer being the naturally occurring and often desired isomer.

Classical approaches, such as the Koenigs-Knorr reaction, utilize glycosyl halides derived from 2-deoxy-D-ribose, which are then coupled with silylated heterocyclic bases in the presence of a promoter. nih.gov The stereoselectivity of these reactions is influenced by factors such as the nature of the protecting groups on the sugar, the choice of solvent, and the specific promoter used. More modern methods often employ activated sugar derivatives to achieve higher yields and better stereocontrol. The table below summarizes key aspects of stereoselective coupling reactions.

| Coupling Method | Activating Group | Promoter/Catalyst | Key Features |

| Koenigs-Knorr | Halide (e.g., Cl, Br) | Silver salts | One of the earliest methods, often requires stoichiometric promoters. nih.gov |

| Vorbrüggen Glycosylation | Acyl or Silyl (B83357) | Lewis Acids (e.g., SnCl₄, TMSOTf) | Widely used for its reliability and generally good yields. |

| Michael Addition | (to α,β-unsaturated lactones) | Base | Offers a different approach to forming the C-N bond. |

Modifications to the deoxyribose ring of a nucleoside can have profound effects on its biological activity. researchgate.net this compound provides a versatile starting point for the synthesis of a wide array of nucleoside analogs with altered sugar moieties. These modifications can include:

Introduction of heteroatoms: Replacing the ring oxygen with other atoms, such as sulfur (to form 4'-thionucleosides), can alter the electronic properties and metabolic stability of the nucleoside. nih.govacs.org The synthesis of 2'-deoxy-4'-thiocytidine (TdCyd), a potent DNA methyltransferase I inhibitor, exemplifies this strategy. nih.govacs.org

Conformationally locked nucleosides: By introducing additional rings or bridges to the sugar moiety, the conformational flexibility of the deoxyribose ring can be restricted. This can lead to enhanced binding affinity to target enzymes or nucleic acid duplexes.

The synthesis of these analogs often involves multi-step sequences starting from 2-deoxy-D-ribose, requiring careful protection and deprotection strategies to selectively modify specific positions on the sugar ring. nih.gov

Precursor for Bioactive Molecules with Deoxyribofuranose Frameworks

The deoxyribofuranose framework, inherent to this compound, is a common structural motif in a variety of bioactive natural products and synthetic molecules. biosynth.com Consequently, 2-deoxy-D-ribose is a valuable chiral pool starting material for the total synthesis of these complex targets.

One notable example is the synthesis of North-methanocarbathymidine (N-MCT) , an antiviral agent effective against orthopoxviruses. biosynth.com The synthesis utilizes 2-deoxy-D-ribose to construct the conformationally locked bicyclo[3.1.0]hexane framework, which is a key structural feature of N-MCT. biosynth.com

Furthermore, 2-deoxy-D-ribose has been employed in the synthesis of natural products such as the polycyclic ether (-)-brevenal and the medium-ring ether ent-obtusenyne . biosynth.com The chiral centers of the sugar are strategically incorporated into the carbon skeleton of the final product, demonstrating the utility of this building block in complex total synthesis. The synthesis of (+)-Trachyspic acid , which exhibits inhibitory activity against the enzyme heparanase, also utilizes 2-deoxy-D-ribose as a common starting material for both enantiomers. biosynth.com

| Bioactive Molecule | Class | Synthetic Utility of 2-Deoxy-D-ribose |

| North-methanocarbathymidine (N-MCT) | Antiviral Nucleoside Analog | Provides the chiral framework for the bicyclo[3.1.0]hexane core. biosynth.com |

| (-)-Brevenal | Polycyclic Ether Natural Product | Serves as a chiral starting material for a lengthy synthetic sequence. biosynth.com |

| ent-Obtusenyne | Medium-Ring Ether Natural Product | Utilized in the formal synthesis of this marine natural product. biosynth.com |

| (+)-Trachyspic acid | Heparanase Inhibitor | Employed as a common building block for both enantiomers. biosynth.com |

Development of Novel Synthetic Methodologies for Natural Product Synthesis

The frequent use of this compound in the synthesis of complex molecules has spurred the development of novel synthetic methodologies. biosynth.com These methodologies often focus on efficiently transforming the simple sugar into more elaborate structures while preserving its stereochemical integrity. For instance, methods for the stereoselective introduction of substituents at various positions on the deoxyribose ring have been refined through its application in natural product synthesis.

The synthesis of syn- and anti-3,5-dihydroxy-6-heptenoates from 2-deoxy-D-ribose provides enantiomerically pure intermediates that are valuable for the synthesis of polyols, a common structural motif in many natural products. biosynth.com This demonstrates how the chiral scaffold of 2-deoxy-D-ribose can be used to generate other useful chiral building blocks.

Application in the Synthesis of Carbohydrate-Based Scaffolds

Carbohydrate-based scaffolds are increasingly being explored in drug discovery and materials science due to their inherent chirality, biocompatibility, and multivalency. This compound serves as a readily available and versatile starting material for the construction of such scaffolds. By selectively modifying the hydroxyl groups of the sugar, it is possible to introduce a variety of functional groups and linkers, leading to the creation of diverse molecular architectures.

These scaffolds can be used to present pharmacophores in a specific spatial orientation, mimicking the binding epitopes of natural ligands. They can also serve as core structures for the synthesis of dendrimers and other multivalent systems designed to enhance binding avidity to biological targets.

Contributions to Polymer Chemistry and Material Science via Deoxyribofuranose Derivatives

The unique structural features of this compound and its derivatives are being increasingly leveraged in the fields of polymer chemistry and material science. acs.org The inherent chirality of the molecule can be transferred to polymeric structures, leading to the creation of materials with interesting optical and recognition properties.

A notable example is the synthesis of chiral coordination polymers (CPs) using a new ligand derived from 2-deoxy-D-ribose. acs.org This ligand, 1,3,4-trikisisoniacyl-2-deoxy-β-d-ribopyranose, was used to prepare a series of 2D grid-like CPs with metal ions such as Mn(II), Co(II), and Ni(II). acs.org The chirality of the deoxyribose derivative directs the formation of specific propeller-like configurations at the metal centers, resulting in chiral supramolecular architectures. acs.org These materials have shown potential as fluorescent sensors for the detection of metal ions like Fe³⁺. acs.org

Furthermore, the concept of using nucleic acid-like structures as a blueprint for the creation of sequence-controlled synthetic polymers is an emerging area of research. researchgate.net While not directly using 2-deoxy-D-ribose in the polymer backbone, the principles of molecular recognition and templated synthesis that are fundamental to DNA, which contains this sugar, are inspiring new approaches to polymer design.

Emerging Research Directions and Future Perspectives in the Chemistry of 4s,5r 5 Hydroxymethyl Oxolane 2,4 Diol

Innovations in Green Chemistry Approaches for Deoxyribofuranose Synthesis

The synthesis of 2-deoxy-D-ribose and its derivatives has traditionally relied on methods that are often lengthy and employ hazardous reagents. Modern research is increasingly focused on developing sustainable and environmentally benign "green" synthetic routes. A significant area of innovation is the use of biocatalysis, where enzymes or whole-cell systems are employed to perform specific chemical transformations with high selectivity and efficiency under mild conditions.

One promising approach involves the use of 2-deoxy-D-ribose 5-phosphate aldolase (B8822740) (DERA), a class I aldolase that catalyzes the reversible aldol (B89426) reaction between acetaldehyde (B116499) and various aldehyde acceptors. researchgate.net Researchers have successfully utilized whole-cell biocatalysts expressing DERA for the synthesis of 2-deoxysugars. researchgate.net For instance, engineered E. coli cells expressing a robust DERA from Pectobacterium atrosepticum have demonstrated high conversion rates and a notable tolerance to high concentrations of acetaldehyde, a key substrate, making the process more viable for industrial applications. researchgate.net Another green strategy is the development of biocatalytic cascades, which combine multiple enzymatic steps in a single pot to produce valuable intermediates like ribose-1-phosphate (B8699412) from inexpensive starting materials such as guanosine. chemrxiv.org This method reduces the need for toxic reagents and simplifies purification, significantly lowering the environmental impact as measured by metrics like the E-factor. chemrxiv.org

Prebiotic synthesis studies also offer insights into potentially green pathways. Research has shown that 2-deoxy-D-ribose can be formed from simple interstellar building blocks like formaldehyde (B43269) and acetaldehyde, promoted by prebiotically relevant molecules such as amino esters or amino nitriles. rsc.orgresearchgate.net These findings not only explore the origins of life but also inspire the development of novel catalytic systems for carbohydrate synthesis.

| Method | Catalyst/Promoter | Starting Materials | Key Advantage | Reference |

|---|---|---|---|---|

| Whole-Cell Biocatalysis | Engineered E. coli expressing DERA | Glyceraldehyde-3-phosphate, Acetaldehyde | High conversion (99%), high substrate tolerance. | researchgate.net |

| Biocatalytic Cascade | Guanine deaminase and other enzymes | Guanosine | Near-total conversion to Ribose-1-phosphate, chromatography-free. | chemrxiv.org |

| Biocatalytic Anomer Separation | Lipozyme® TL IM | Peracetylated O-aryl α,β-d-ribofuranosides | Highly selective deacetylation for efficient separation of anomers. | nih.gov |

| Prebiotic-Inspired Synthesis | Proteinogenic amino esters | Interstellar building blocks (e.g., formaldehyde) | Demonstrates formation from simple, abundant precursors. | rsc.orgresearchgate.net |

Development of Advanced Spectroscopic Techniques for Structural Elucidation of its Derivatives

The precise determination of the three-dimensional structure of deoxyribofuranose derivatives is critical for understanding their function. While traditional spectroscopic methods are well-established, the increasing complexity of synthetic analogs demands more advanced and sensitive techniques. Nuclear Magnetic Resonance (NMR) spectroscopy remains a cornerstone for the structural elucidation of oligonucleotides and their modified nucleoside components in solution. nih.gov Modern NMR experiments, including two-dimensional techniques, provide detailed information on atomic connectivity and spatial proximities, which are essential for defining the conformation of the furanose ring and the orientation of the nucleobase. nih.govtandfonline.com

The combination of multiple spectroscopic methods, such as NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, provides a comprehensive picture of molecular structure. jchps.com Furthermore, site-specific probes, like 4-cyanoindole-2′-deoxyribonucleoside, can function as dual fluorescent and infrared reporters, offering complementary information on DNA structure and dynamics. upenn.edu

| Probe/Modification | Spectroscopic Technique | Information Gained | Reference |

|---|---|---|---|

| 5-Cyano-2'-deoxyuridine (¹⁵N-labeled) | ¹⁵N NMR | Local environment, solvation, hydrogen bonding. | nih.govacs.org |

| 2'-O-Trifluoromethyl (2'-OCF₃) | ¹⁹F NMR | Conformational equilibria, RNA-small molecule interactions. | rsc.org |

| 4-Cyanoindole-2′-deoxyribonucleoside | Fluorescence and IR | Site-specific DNA structure and dynamics. | upenn.edu |

Integration with Machine Learning and AI for Reaction Prediction and Optimization

In the context of deoxyribofuranose chemistry, AI can be applied to predict the outcomes of glycosylation reactions, which are notoriously difficult to control. nih.gov For instance, a random forest algorithm has been used to predict the stereoselectivity of glycosylation by analyzing descriptors of the reactants, catalysts, and solvents, providing insights that can guide experimental design. nih.gov ML models are also being developed to optimize analytical methods for characterizing glycosylation, a critical quality attribute of many therapeutic proteins. bioprocessonline.com By using experimental design in conjunction with ML, researchers can more efficiently characterize and optimize chromatographic separations of glycans. bioprocessonline.com

Exploration of Self-Assembly and Supramolecular Chemistry with Deoxyribofuranose Scaffolds

The principles of molecular recognition and self-assembly, which are fundamental to the structure of the DNA double helix, are being harnessed to build novel nanomaterials and supramolecular structures. wikipedia.org Deoxyribofuranose, as a key component of DNA, provides a programmable and predictable scaffold for these constructions. rsc.org This field, often termed supramolecular DNA assembly, combines DNA building blocks with synthetic organic or inorganic components to create hybrid architectures with emergent properties. rsc.org

Researchers have demonstrated that synthetic DNA base-pair mimics can act as supramolecular coupling agents. acs.org By functionalizing surfaces with complementary, high-affinity quadruple hydrogen-bonding units, it is possible to promote macroscopic adhesion, where the specific, reversible non-covalent interactions at the nanoscale dictate the bulk material properties. acs.org This approach leverages the inherent recognition capabilities of nucleobase-like structures, which are attached to deoxyribofuranose or other backbones.

The self-assembly of nucleoside derivatives can also lead to the formation of materials like hydrogels. researchgate.net The prediction of which derivatives will form gels is a significant challenge, but machine learning models are being developed to address this. researchgate.net By analyzing a dataset of known gel-forming and non-gel-forming nucleoside derivatives, an ML model was successfully created to predict this ability, leading to the discovery of new hydrogelators. researchgate.net These supramolecular systems, built upon deoxyribofuranose scaffolds, have potential applications in materials science, catalysis, and medicine. rsc.org

Design of Chemically Diverse Deoxyribofuranose Analogs for Fundamental Chemical Probes

Modifying the structure of 2-deoxy-D-ribose and its corresponding nucleosides creates powerful chemical probes to investigate biological processes. mdpi.com These analogs can be designed to have altered binding properties, report on their local environment, or interact with specific enzymes or receptors. The design of these molecules is a major focus of medicinal chemistry and chemical biology. nih.gov

One successful design strategy is conformational restriction, where the flexibility of the deoxyribofuranose ring is locked into a specific pucker. nih.gov For example, methanocarbocyclic analogs, where the ring oxygen is replaced by a methylene (B1212753) group and a fused cyclopropane (B1198618) ring is introduced, fix the sugar in either a "Northern" or "Southern" conformation. nih.gov Studying how these rigid analogs interact with receptors, such as the P2Y₁ receptor, provides crucial information about the bioactive conformation required for binding and activity. nih.gov

Other modifications involve altering the nucleobase or the sugar to create fluorescent tags, cross-linking agents, or isotopic labels. polarisoligos.combiosynth.com These probes are essential tools in molecular diagnostics and for studying the structure and function of nucleic acids. polarisoligos.com For instance, analogs of cyclic adenosine (B11128) 5'-diphosphate ribose (cADPR) have been synthesized where the "southern" ribose moiety is replaced with a simple butyl chain. nih.gov These simplified analogs act as inhibitors of the enzyme CD38, demonstrating that the southern ribose is not essential for binding and providing a new scaffold for inhibitor design. nih.gov The continued design and synthesis of diverse deoxyribofuranose analogs will undoubtedly lead to new tools for dissecting complex biological systems. mdpi.com

Q & A

Q. What are the common synthetic routes for (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol, and how is stereochemical purity ensured?

Category : Synthesis & Characterization Answer : The synthesis typically employs stereoselective reactions to achieve the (4S,5R) configuration. A key method involves chiral catalysts (e.g., transition-metal complexes or organocatalysts) to induce enantioselectivity during oxolane ring formation. For example, asymmetric catalysis can control hydroxyl group orientation, critical for biological activity. Reaction conditions (temperature, solvent polarity) are optimized to minimize epimerization. Post-synthesis, purity is verified via NMR (to confirm stereochemistry) and HPLC (for enantiomeric excess analysis). Contaminants from incomplete reduction or oxidation steps are removed using column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound and its derivatives?

Category : Structural Analysis Answer :

- NMR Spectroscopy : 1H and 13C NMR identify hydroxyl/hydroxymethyl groups and confirm stereochemistry through coupling constants and NOE effects.

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and detects fragmentation patterns, especially for isotopically labeled variants (e.g., 13C or 2H).

- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding networks in crystalline derivatives.

- Polarimetry : Measures optical rotation to confirm enantiomeric integrity.

Cross-referencing these methods ensures structural accuracy, particularly for derivatives like benzoylated or phosphorylated analogs .

Advanced Research Questions

Q. How do stereochemical variations in this compound impact its biological interactions, such as enzyme binding or receptor activation?

Category : Biological Activity & Stereochemistry Answer : The (4S,5R) configuration is critical for interactions with adenosine receptors and enzymes like ribokinase. For example:

- Receptor Binding : Molecular docking studies show the 5R-hydroxymethyl group aligns with hydrophobic pockets in A2A adenosine receptors, while the 4S-hydroxyl participates in hydrogen bonding. Epimerization at C4 or C5 reduces affinity by >50% .

- Enzyme Specificity : Ribose-5-phosphate isomerase requires the (4S,5R) configuration for substrate recognition. Mutagenesis assays reveal that altering stereochemistry disrupts catalytic activity .

Methodology : Use radiolabeled analogs (e.g., 3H/14C) for binding assays and site-directed mutagenesis to map enzyme interaction sites.

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Category : Data Contradiction Analysis Answer : Discrepancies in yields (e.g., 40–85%) often arise from:

- Catalyst Load : Higher chiral catalyst concentrations (≥5 mol%) improve enantioselectivity but may cause side reactions.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates but increase epimerization risk.

- Workup Protocols : Incomplete quenching of oxidizing agents (e.g., CrO3) can degrade the product.

Resolution : Conduct Design of Experiments (DoE) to optimize parameters. For example, a factorial design varying catalyst load, solvent, and temperature can identify optimal conditions. Validate with kinetic studies (e.g., monitoring via in-situ IR) .

Q. What experimental strategies are recommended for studying the compound’s role in nucleotide biosynthesis or energy metabolism?

Category : Functional Study Design Answer :

- Isotopic Tracing : Use 13C-labeled this compound to track incorporation into ATP or NADH via LC-MS metabolomics.

- Knockout Models : CRISPR-Cas9 knockout of ribose-5-phosphate isomerase in cell lines to observe metabolic pathway disruption.

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to enzymes like ribokinase.

- In Vivo Studies : Administer deuterated analogs to animal models and quantify urinary metabolites (e.g., uric acid) to assess degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.